1-(3,5-Dimethylpyridin-2-YL)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-Dimethylpyridin-2-YL)ethanone often involves multicomponent reactions or direct reactions of precursors with specific conditions. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane was synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, a process potentially analogous to the synthesis of this compound (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be characterized using X-ray crystallography. For example, the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined, revealing specific crystalline configurations and bonding patterns (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves a variety of reactions, including hydrogen-bonding patterns and cyclization reactions, as seen in the study of enaminones (Balderson et al., 2007) and 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone synthesis (Salimon et al., 2011).
Physical Properties Analysis
The physical properties of compounds structurally similar to this compound, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The study of 1,2-bis(dichlorophosphino)ethane highlights methods for determining these properties, although directly related data for this compound specifically is not available (Burt et al., 1979).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for its application in synthesis and material science. Insights can be drawn from related studies, such as the reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten, indicating the types of reactions and transformations that might be expected (Tang et al., 1999).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Derivatives : A study conducted by Salimon, Salih, and Hussien (2011) explored the synthesis of derivatives from 1-(3,5-Dimethylpyridin-2-YL)ethanone, particularly focusing on 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited significant antimicrobial activity (Salimon, Salih, & Hussien, 2011).
Synthesis and Characterization in Chemistry
Novel Syntheses for Dialkylpyridines : Dieterich et al. (1973) described new syntheses for 3,5-dialkylpyridines using petrochemical compounds based on propene or isobutene, highlighting a method to obtain 3,5-dimethylpyridine, closely related to this compound (Dieterich, Reiff, Ziemann, & Braden, 1973).
Synthesis and Biological Activities of Derivatives : Alagöz et al. (2021) synthesized new derivatives, specifically 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, and investigated their cytotoxic effects, demonstrating potential applications in cancer treatment (Alagöz et al., 2021).
Fluorescent Chemosensor Development : Shylaja et al. (2020) developed a fluorescent chemosensor using a compound derived from this compound for detecting Fe3+ ions and picric acid, demonstrating its utility in nanomolar detection limits (Shylaja, Rubina, Roja, & Kumar, 2020).
Chemical Characterization and Analysis
Molecular Geometry and Vibrational Analysis : Srikanth et al. (2019) conducted a detailed study on the vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone, a related compound, using Density Functional Theory (DFT) calculations, contributing to the understanding of its molecular geometry and properties (Srikanth, Rao, Seetaramaiah, & Veeraiah, 2019).
Synthesis and Antimicrobial Evaluation of Derivatives : Fuloria et al. (2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, showing their potential as antimicrobials. This study contributes to the understanding of derivatives from compounds like this compound and their potential applications (Fuloria, Singh, Shaharyar, & Ali, 2009).
Safety and Hazards
properties
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDMUZXJFQIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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